![molecular formula C14H23NO3S B5205475 5-ethoxy-N,N-diethyl-2,4-dimethylbenzenesulfonamide](/img/structure/B5205475.png)
5-ethoxy-N,N-diethyl-2,4-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of specific amine precursors with sulfonyl chlorides or through aminohalogenation reactions. For instance, a novel compound was synthesized by the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, showcasing an unexpected synthetic pathway that could be analogous to the synthesis of 5-ethoxy-N,N-diethyl-2,4-dimethylbenzenesulfonamide (Zhang et al., 2010).
Molecular Structure Analysis
Crystal structure and molecular docking studies provide insights into the molecular conformation, hydrogen bonding, and potential biological interactions of sulfonamide compounds. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, revealing information about its spatial arrangement and potential for enzyme inhibition (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including cyclocondensation and reactions with electrophiles, to yield a diverse array of derivatives with varying biological activities. The synthesis and enzyme inhibitory activity of different sulfonamide derivatives highlight the chemical versatility and potential therapeutic relevance of these compounds (Riaz, 2020).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystal lattice structures, are crucial for their application in various fields. Investigations into the crystal and molecular structure of sulfonamide derivatives provide valuable data on their physical characteristics and how these might influence their chemical behavior and efficacy (Ostrowska et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, stability, and interaction with biological molecules, are essential for their potential applications. Studies on the synthesis, crystal structure, and bioassay of sulfonamide compounds as cyclooxygenase-2 inhibitors provide insights into their chemical interactions and biological relevance (Al-Hourani et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethoxy-N,N-diethyl-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-6-15(7-2)19(16,17)14-10-13(18-8-3)11(4)9-12(14)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRPUUHWLZNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]diethylamine |
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